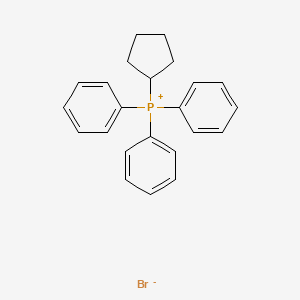

Cyclopentyltriphenylphosphonium bromide

Description

Classification and Structural Significance of Cyclopentyltriphenylphosphonium Bromide within Quaternary Phosphonium (B103445) Salts

This compound is classified as a quaternary phosphonium salt. wikipedia.org This class of compounds is characterized by a central phosphorus atom bonded to four organic substituents, resulting in a positively charged cation. wikipedia.org In the case of this compound, the phosphorus atom is bonded to three phenyl groups and one cyclopentyl group, with a bromide anion to balance the charge. nih.gov The general structure of quaternary phosphonium salts is [PR₄]⁺X⁻, where R represents an organic group and X⁻ is an anion. wikipedia.org

The structural significance of this compound lies in its tetrahedral geometry around the phosphorus center. wikipedia.org The presence of the three bulky phenyl groups and the cyclopentyl group influences its reactivity and solubility. These salts are typically colorless solids. wikipedia.org The nature of the organic substituents and the counter-ion can be varied to fine-tune the physical and chemical properties of the phosphonium salt for specific applications. alfachemic.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₄BrP nih.gov |

| Molecular Weight | 411.3 g/mol nih.gov |

| CAS Number | 7333-52-0 nih.gov |

| Appearance | White crystals or powder thermofisher.com |

| Melting Point | 260-267 °C thermofisher.com |

| IUPAC Name | cyclopentyl(triphenyl)phosphanium;bromide nih.gov |

Historical Trajectories and Evolution of Research on Triphenylphosphonium Derivatives

The history of triphenylphosphonium derivatives is intrinsically linked to the development of the Wittig reaction, discovered by Georg Wittig in the 1950s. youtube.com This reaction revolutionized alkene synthesis by providing a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. youtube.commasterorganicchemistry.com The ylide is typically generated in situ from a triphenylphosphonium salt by treatment with a strong base. masterorganicchemistry.com

Initially, research focused on the scope and limitations of the Wittig reaction, exploring the reactivity of various aldehydes and ketones with different phosphonium ylides. mcmaster.ca Over time, significant advancements have been made to control the stereoselectivity of the reaction, leading to the development of modified procedures like the Schlosser modification for the synthesis of E-alkenes. mcmaster.ca The development of new triphenylphosphonium derivatives with tailored electronic and steric properties has been a continuous area of research to enhance the efficiency and selectivity of the Wittig reaction and other transformations. nih.govacs.org

Broader Context of Phosphonium Salt Applications in Synthetic Methodology

Beyond their pivotal role in the Wittig reaction, phosphonium salts have found widespread applications in various areas of synthetic organic chemistry. acs.orgresearchgate.net They are extensively used as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases, which is particularly useful in industrial processes. alfachemic.comnoaa.gov The catalytic activity of phosphonium salts has been harnessed in a range of reactions, including alkylation, amination, and cycloaddition reactions. alfachemic.com

Furthermore, phosphonium salts serve as precursors for the synthesis of other important organophosphorus compounds and have been employed as ionic liquids and organocatalysts. acs.orgresearchgate.net Recent research has also explored novel applications of phosphonium salts in the synthesis of chalcogenides, such as sulfides and selenides. acs.org The versatility of phosphonium salts is underscored by their commercial availability, stability, and the ease with which their properties can be modified, making them indispensable tools in modern synthetic chemistry. acs.org

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

cyclopentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYWSVSFFTZZPE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371008 | |

| Record name | Cyclopentyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7333-52-0 | |

| Record name | Cyclopentyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7333-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyltriphenylphosphonium Bromide

Classical and Contemporary Approaches to Cyclopentyltriphenylphosphonium Bromide Synthesis

The synthesis of this compound is predominantly achieved through the quaternization of triphenylphosphine (B44618). This process involves the reaction of triphenylphosphine, a good nucleophile due to the polarizability of the phosphorus atom, with an appropriate cyclopentyl halide. youtube.com

Nucleophilic Substitution Reactions in Phosphonium (B103445) Salt Formation

The formation of this compound is a classic example of a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction. google.comyoutube.com In this reaction, the lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom of a cyclopentyl halide, displacing the bromide ion. This concerted mechanism results in the formation of a new carbon-phosphorus bond and the creation of the positively charged phosphonium cation and the bromide anion.

The general reaction can be represented as follows:

(C₆H₅)₃P + C₅H₉Br → [(C₆H₅)₃PC₅H₉]⁺Br⁻

This reaction is analogous to the quaternization of amines, where a tertiary amine reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. The phosphorus atom, being larger and more polarizable than nitrogen, is an excellent nucleophile for S\textsubscript{N}2 reactions. youtube.com The reaction typically proceeds readily, often with high yields, especially when primary or secondary halides are used. youtube.com

Optimization of Reaction Parameters for Enhanced Synthesis Efficiency

The efficiency of this compound synthesis can be significantly influenced by several reaction parameters. The optimization of these parameters is crucial for maximizing yield and purity while minimizing reaction time. Key parameters include temperature, reaction time, and the stoichiometry of the reactants.

Temperature: The rate of the S\textsubscript{N}2 reaction generally increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants. Therefore, finding the optimal temperature is a critical aspect of the synthesis. For many phosphonium salt preparations, heating the reaction mixture is common practice. google.comyoutube.com

Reaction Time: The reaction time required for complete conversion depends on the reactivity of the specific cyclopentyl halide and the reaction temperature. Monitoring the reaction progress, for instance by using techniques like ³¹P NMR spectroscopy to observe the disappearance of the triphenylphosphine signal, can help determine the optimal reaction duration. mdpi.com

Stoichiometry: The molar ratio of triphenylphosphine to the cyclopentyl halide is another important factor. Using a slight excess of either the phosphine (B1218219) or the halide can be employed to drive the reaction to completion. However, using a large excess of one reactant can complicate the purification process. Typically, a stoichiometric or near-stoichiometric ratio is used. googleapis.com

A systematic approach to optimizing these parameters, such as factorial design experiments, can be employed to identify the ideal conditions for the synthesis, leading to significantly increased yields. rsc.org

Impact of Solvents and Reagents on Synthetic Yield and Purity

The choice of solvent and the purity of the reagents play a pivotal role in the synthesis of this compound, affecting both the reaction rate and the purity of the final product.

Solvents: The solvent can influence the rate of an S\textsubscript{N}2 reaction. Polar aprotic solvents, such as acetonitrile (B52724), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide, are often employed in the synthesis of phosphonium salts. google.commdpi.com These solvents can solvate the cation, but not the anion, which can increase the nucleophilicity of the reacting phosphine. In some cases, non-polar solvents like toluene (B28343) or benzene (B151609) are used, and the phosphonium salt, being ionic, precipitates out of the solution upon formation, which simplifies its isolation. youtube.comresearchgate.net The choice of solvent can also be used to selectively synthesize mono- or diphosphonium salts when reacting with dihaloalkanes. For instance, using toluene can favor the formation of the monophosphonium salt, while DMF can promote the formation of the diphosphonium salt. researchgate.net

Reagents: The purity of the starting materials, triphenylphosphine and the cyclopentyl halide, is crucial for obtaining a high-purity product. Impurities in the reagents can lead to the formation of undesired byproducts, which can be difficult to separate from the desired phosphonium salt. The nature of the leaving group on the cyclopentyl ring also affects the reaction rate. Bromides are generally more reactive than chlorides in S\textsubscript{N}2 reactions due to the lower carbon-halogen bond strength, making cyclopentyl bromide a common choice for this synthesis. researchgate.net The use of an alkali metal bromide or iodide can be employed to increase the rate of formation of the phosphonium salt when starting from a less reactive chloride. google.com

Interactive Data Table: Effect of Solvents on Phosphonium Salt Synthesis

| Solvent | Polarity | Typical Application in Phosphonium Salt Synthesis | Expected Outcome |

| Toluene | Non-polar | Reaction medium where the product precipitates. youtube.com | Facilitates easy isolation of the phosphonium salt. |

| Acetonitrile | Polar aprotic | Dissolves both reactants and can accelerate the reaction. mdpi.com | Can lead to faster reaction rates. |

| DMF | Polar aprotic | Used for less reactive halides to increase the reaction rate. google.com | Promotes the formation of the desired product, especially with less reactive starting materials. |

Advanced Synthetic Techniques Applied to this compound

In recent years, advanced energy sources have been explored to accelerate chemical reactions and improve their efficiency. Microwave irradiation and ultrasonic conditions represent two such techniques that have been applied to the synthesis of phosphonium salts.

Microwave-Assisted Synthesis of Phosphonium Salts

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the preparation of phosphonium salts. researchgate.netbas.bg This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netbas.bg

The synthesis of phosphonium salts under microwave irradiation can be performed in the presence of a solvent or under solvent-free conditions. researchgate.netbas.bg The choice of solvent is crucial, as its ability to absorb microwave energy will affect the heating rate. nih.gov For instance, the synthesis of (3-bromopropyl)triphenylphosphonium bromide has been successfully achieved in just 2 minutes using microwave irradiation in solvents like xylene or toluene, or even without a solvent, with yields ranging from 81% to 93%. bas.bg This represents a significant improvement over traditional heating methods that can take several hours. google.com

Research Findings on Microwave-Assisted Synthesis:

A study on the synthesis of various triphenylalkylphosphonium salts demonstrated that microwave irradiation significantly reduced reaction times to 4 minutes or less from what would be required with conventional heating. researchgate.net The efficiency of the microwave-assisted reaction is also dependent on the leaving group, with bromides generally reacting faster than chlorides. researchgate.net

Ultrasonic Conditions in Phosphonium Salt Preparation

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. teiwm.gr The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. While high-power ultrasound can potentially degrade some molecules, controlled sonication can be beneficial for various synthetic processes. teiwm.gr

In the context of phosphonium salt synthesis, which often involves the reaction of a solid phosphine with a liquid or solid alkyl halide, ultrasound can enhance the reaction by:

Increasing the surface area of solid reactants: Sonication can break down solid particles, increasing the reactive surface area.

Improving mass transfer: The mechanical effects of cavitation can improve mixing and the transport of reactants to the reaction interface.

While specific studies focusing solely on the ultrasonic synthesis of this compound are not prevalent in the provided search results, the general principles of sonochemistry suggest its potential applicability. For example, the use of ultrasound to generate finely divided, more reactive forms of reagents has been documented. teiwm.gr

Scalable Synthesis and Industrial Relevance of this compound Production

The production of this compound on an industrial scale is intrinsically linked to its role as a key reagent in the Wittig reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds. nih.govlumenlearning.com Its industrial relevance is driven by the need to introduce the cyclopentylidene moiety into complex molecules, particularly in the pharmaceutical and agrochemical sectors. The scalability of its synthesis is therefore a critical consideration, governed by factors such as the availability of precursors, reaction efficiency, and purification methods suitable for large-scale operations.

The primary route for synthesizing this compound is the reaction between triphenylphosphine and cyclopentyl bromide. lumenlearning.com This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the phosphorus atom of triphenylphosphine acts as the nucleophile, displacing the bromide ion from the cyclopentyl ring.

Precursor Availability and Synthesis:

Reaction Parameters for Scalable Synthesis:

While specific, publicly available protocols for the kilogram-scale synthesis of this compound are scarce, the principles for scaling up phosphonium salt synthesis are well-established. Key parameters that must be optimized for industrial production include solvent choice, reaction temperature, and reaction time. Solvents such as toluene, benzene, or acetonitrile are often employed for this type of reaction. mdpi.com For a scalable process, factors like solvent cost, toxicity, and ease of recovery are paramount.

The reaction typically requires heating to proceed at a practical rate. Optimization of the temperature and reaction time is crucial to ensure complete reaction while minimizing the formation of byproducts. For comparison, the synthesis of other phosphonium salts, such as (3-bromopropyl)triphenylphosphonium bromide, has been optimized using techniques like microwave irradiation to achieve rapid synthesis with high yields (81-93%) in solvents like xylene or even under solvent-free conditions, suggesting potential avenues for modernizing and scaling the production of related salts. nbinno.com

Purification and Industrial Application:

On a large scale, purification by simple precipitation and filtration is preferred over chromatographic methods, which are generally not economically feasible for bulk manufacturing. The crude phosphonium salt is often washed with a non-polar solvent to remove unreacted triphenylphosphine and other impurities.

The industrial relevance of this compound lies in its application as a Wittig reagent. This reaction is a highly reliable method for converting aldehydes and ketones into alkenes. nih.gov The use of this specific reagent allows for the introduction of a cyclopentylidene group, a structural motif found in various biologically active molecules. For example, the Wittig reaction is a critical step in the synthesis of complex natural products and their derivatives, including steroids and alkaloids. nih.govnih.gov The optimization of a Wittig reaction for the synthesis of a tricyclic steroid precursor, for instance, involved using a slight excess of a similar phosphonium bromide reagent and a strong base to drive the reaction to completion, achieving a high yield (93%). nih.gov This highlights the importance of phosphonium salts in the pharmaceutical industry for building complex molecular architectures.

The following table summarizes the key reactants and their roles in the synthesis of this compound.

Table 1: Key Reactants in the Synthesis of this compound| Compound Name | Role in Synthesis |

|---|---|

| Triphenylphosphine | Nucleophile |

| Cyclopentyl Bromide | Electrophilic substrate |

| Toluene | Reaction Solvent |

The subsequent Wittig reaction, where this compound is utilized, involves its deprotonation by a strong base to form the corresponding ylide. This ylide then reacts with a carbonyl compound.

Table 2: Example of a Subsequent Wittig Reaction| Reactant/Reagent | Role in Reaction |

|---|---|

| This compound | Ylide precursor (Wittig reagent) |

| Strong Base (e.g., n-butyllithium) | Deprotonating agent to form the ylide |

| Aldehyde or Ketone | Carbonyl substrate for olefination |

Reactivity and Mechanistic Elucidation of Cyclopentyltriphenylphosphonium Bromide

Generation and Characterization of Cyclopentyltriphenylphosphorane (Ylide)

The active species for olefination reactions, cyclopentyltriphenylphosphorane, is an ylide generated in situ from its stable phosphonium (B103445) salt precursor, cyclopentyltriphenylphosphonium bromide. udel.edu An ylide is a neutral, dipolar molecule containing a negatively charged atom (a carbanion) directly attached to a positively charged heteroatom (a phosphonium center, in this case). libretexts.orglibretexts.org The phosphorus atom can accommodate more than eight valence electrons, allowing for a resonance structure where a double bond exists between phosphorus and carbon, known as a phosphorane. libretexts.org

Deprotonation Chemistry of this compound

The formation of the ylide involves the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus center. youtube.com The presence of the positively charged phosphorus atom significantly increases the acidity of the alpha-protons (pKa ≈ 22-35, depending on the substituents), making them susceptible to removal by a strong base. libretexts.orglibretexts.orgmasterorganicchemistry.com

The synthesis begins with the quaternization of a phosphine (B1218219), typically triphenylphosphine (B44618), with an alkyl halide—in this case, cyclopentyl bromide—through an SN2 reaction to form the stable this compound salt. libretexts.orglibretexts.org This salt is then treated with a strong base to abstract a proton from the cyclopentyl ring's alpha-carbon, yielding the transient cyclopentyltriphenylphosphorane ylide. youtube.comlibretexts.org

Influence of Base Strength and Counterions on Ylide Formation and Stability

The choice of base and its corresponding counterion is critical in the generation of the ylide and significantly influences the stereochemical outcome of subsequent Wittig reactions. wikipedia.orgucc.ie Since the cyclopentyl group is a simple alkyl group, it forms a "non-stabilized" ylide, which is highly reactive and requires a very strong base for its formation. organic-chemistry.orgyoutube.com

Commonly used bases include organolithium reagents (like n-butyllithium), alkali metal amides (like sodium amide), and metal hydrides (like sodium hydride). libretexts.orgwikipedia.org The selection of the base determines the metallic counterion (e.g., Li+, Na+, K+) present in the reaction mixture. This counterion can dramatically affect the reaction's stereoselectivity. Lithium ions, in particular, are known to coordinate with intermediates in the Wittig pathway, which can alter the product distribution. masterorganicchemistry.compitt.edu Reactions performed with sodium or potassium bases, often referred to as "salt-free" conditions, tend to proceed under stricter kinetic control. ucc.iewikipedia.org

Table 1: Bases for Generation of Non-Stabilized Ylides and Their Impact

| Base | Formula | Counterion | Typical Application/Effect on Stereoselectivity |

|---|---|---|---|

| n-Butyllithium | n-BuLi | Li⁺ | Very strong base, commonly used. The resulting lithium salts can decrease Z-selectivity in Wittig reactions by promoting intermediate equilibration. masterorganicchemistry.comwikipedia.org |

| Sodium Amide | NaNH₂ | Na⁺ | Strong, non-nucleophilic base. Often used for "salt-free" conditions, favoring kinetic control and higher Z-selectivity. libretexts.org |

| Sodium Hydride | NaH | Na⁺ | Strong, non-nucleophilic base. Used for "salt-free" conditions to promote higher Z-selectivity. wikipedia.org |

| Potassium tert-butoxide | KOBu-t | K⁺ | Strong, non-nucleophilic base. Used for "salt-free" conditions. libretexts.org |

| Sodium Hexamethyldisilazide | NaHMDS | Na⁺ | Strong, sterically hindered, non-nucleophilic base. Promotes "salt-free" conditions and high Z-selectivity. wikipedia.org |

Stereochemical Aspects of Ylide Generation

The generation of cyclopentyltriphenylphosphorane from the achiral this compound precursor using an achiral base results in an achiral ylide. The stereochemistry of the ylide itself is not a point of complexity in this specific case. The pivotal stereochemical events that dictate the final alkene geometry occur during the subsequent olefination reaction when the ylide interacts with a carbonyl compound.

This compound in Wittig Olefination Reactions

The primary application of this compound is to serve as a precursor to the cyclopentyltriphenylphosphorane ylide for use in the Wittig reaction. libretexts.org This reaction is a powerful method for synthesizing alkenes from aldehydes or ketones, offering excellent control over the location of the newly formed double bond. libretexts.orglibretexts.org

Reaction Pathways and Transient Intermediates (e.g., Betaines, Oxaphosphetanes)

The mechanism of the Wittig reaction has been a subject of extensive study. Initially, it was proposed to proceed through a zwitterionic intermediate called a betaine (B1666868). organic-chemistry.org This pathway involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon to form a dipolar betaine, which then undergoes ring-closure to an oxaphosphetane. libretexts.orglibretexts.org

However, modern mechanistic and computational studies provide strong evidence that for non-stabilized ylides under lithium-free conditions, the reaction proceeds via a direct, concerted [2+2] cycloaddition. pitt.eduwikipedia.orgresearchgate.net This cycloaddition forms a four-membered heterocyclic intermediate, the oxaphosphetane, without passing through a distinct betaine intermediate. libretexts.orgwikipedia.org The betaine is now considered to be energetically unfavorable compared to the reactants and the oxaphosphetane under these conditions. pitt.edu

The oxaphosphetane is a transient species that rapidly and irreversibly decomposes in a syn-cycloreversion process to yield the final alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction. libretexts.orgorganic-chemistry.org While the betaine pathway is less favored in the modern view, betaine-like species can be relevant in the presence of lithium salts, which can stabilize the dipolar intermediate and influence stereochemistry. pitt.eduresearchgate.net

Stereochemical Control in Olefin Formation via this compound Derived Ylides

The stereoselectivity (Z/E ratio) of the alkene product is a key feature of the Wittig reaction and depends heavily on the nature of the ylide. Ylides are broadly classified as stabilized, semi-stabilized, or non-stabilized. ucc.ie Cyclopentyltriphenylphosphorane, with its alkyl (cyclopentyl) substituent, is a non-stabilized ylide. organic-chemistry.org

Under salt-free (e.g., using Na+ or K+ bases) and aprotic conditions, non-stabilized ylides react with aldehydes to predominantly form (Z)-alkenes. ucc.ieorganic-chemistry.org This selectivity is established during the kinetically controlled formation of the oxaphosphetane. wikipedia.org The prevailing model suggests that the ylide and aldehyde approach each other in a puckered, orthogonal fashion to minimize steric hindrance in the transition state. This geometry leads preferentially to the cis-substituted oxaphosphetane, which then stereospecifically decomposes to the (Z)-alkene. pitt.eduwikipedia.org

Conversely, when lithium salts are present (e.g., from using n-BuLi as the base), the Z-selectivity often decreases. masterorganicchemistry.com This is attributed to the ability of Li+ to coordinate to the oxygen atom, facilitating the formation of a betaine-like intermediate or allowing the initially formed cis-oxaphosphetane to equilibrate to the more thermodynamically stable trans-oxaphosphetane. masterorganicchemistry.compitt.edu The trans-oxaphosphetane then decomposes to yield the (E)-alkene, resulting in a mixture of stereoisomers. wikipedia.org

Table 2: Representative Stereoselectivity in Wittig Reactions with Non-Stabilized Ylides

| Ylide Type | Carbonyl Partner | Base/Conditions | Predominant Alkene Isomer | Typical Z:E Ratio |

|---|---|---|---|---|

| Non-stabilized | Aldehyde | NaHMDS or KHMDS (Salt-Free) | Z-alkene | >95:5 |

| Non-stabilized | Aldehyde | n-BuLi (Li⁺ present) | Mixture, Z often still major | 50:50 to 85:15 |

| Stabilized | Aldehyde | NaOEt, K₂CO₃ (Weaker Base) | E-alkene | >95:5 |

Factors Governing E/Z Selectivity in Wittig Reactions

The stereochemical outcome of the Wittig reaction, specifically the ratio of E to Z isomers, is dictated by the structure and stability of the phosphonium ylide. organic-chemistry.org this compound, upon deprotonation, forms cyclopentylidenetriphenylphosphorane. This ylide is classified as a non-stabilized ylide because the cyclopentyl group is a simple alkyl substituent, lacking any electron-withdrawing groups that would delocalize the negative charge on the α-carbon. wikipedia.orgharvard.edu

The stereoselectivity of reactions involving non-stabilized ylides is generally under kinetic control. wikipedia.org The reaction with aldehydes proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. organic-chemistry.orgacs.org For non-stabilized ylides, the transition state is early and puckered, favoring a cis arrangement of the aldehyde substituent and the ylide's R-group to minimize 1,2 and 1,3 steric interactions. sci-hub.se This preferred pathway leads to the formation of a cis-oxaphosphetane, which subsequently decomposes in a syn-elimination fashion to yield the (Z)-alkene as the major product with moderate to high selectivity. wikipedia.orgharvard.edu

Several factors can influence this inherent (Z)-selectivity:

Steric Hindrance: Increased steric bulk on either the aldehyde or the ylide can impact the transition state geometry and potentially lower the selectivity.

Solvent and Additives: The presence of lithium salts can significantly alter the reaction mechanism. Lithium ions can coordinate to the betaine intermediate (if formed), allowing for equilibration which can lead to the thermodynamically more stable (E)-alkene, a phenomenon known as stereochemical drift. wikipedia.org Performing the reaction under salt-free conditions is crucial for maximizing (Z)-selectivity with non-stabilized ylides. acs.org

Temperature: Lower reaction temperatures generally favor kinetic control, thus enhancing the formation of the Z-isomer.

Computational studies have reinforced these principles, showing that for non-stabilized ylides, the geometry of the transition state is governed by an interplay of steric interactions, whereas for stabilized ylides, dipole-dipole interactions become dominant, favoring (E)-alkene formation. acs.orgresearchgate.netresearchgate.net

| Aldehyde Reactant | Expected Major Product | Governing Factors | Reference Principles |

|---|---|---|---|

| Unbranched Aliphatic Aldehyde (e.g., Propanal) | (Z)-Alkene | Kinetic control, minimal steric interactions in a puckered cis transition state. | wikipedia.orgharvard.edu |

| Branched Aliphatic Aldehyde (e.g., Isobutyraldehyde) | (Z)-Alkene (Potentially lower selectivity) | Increased steric hindrance may disfavor the cis transition state slightly. | sci-hub.se |

| Aromatic Aldehyde (e.g., Benzaldehyde) | (Z)-Alkene | Kinetic control generally prevails under salt-free conditions. | acs.org |

Investigation of Stereochemical Drift Phenomena

Stereochemical drift describes a phenomenon in the Wittig reaction where the final E/Z ratio of the alkene product does not directly reflect the initial kinetic ratio of the diastereomeric oxaphosphetane intermediates. wikipedia.org This occurs when the decomposition of the oxaphosphetane is not stereospecific, typically because the formation of the oxaphosphetane becomes reversible for at least one of the diastereomers. ucc.ie The cis-oxaphosphetane, which leads to the Z-alkene, may revert to the starting ylide and aldehyde, allowing for eventual formation of the more thermodynamically stable trans-oxaphosphetane and thus the E-alkene. ucc.iescispace.com

This phenomenon was identified to resolve discrepancies where certain reactants did not follow the expected stereochemical pathways under kinetic control. wikipedia.org While stereochemical drift is often associated with the presence of lithium salts that can stabilize betaine-like intermediates and promote equilibration, it has also been observed under salt-free conditions for a specific subset of reactants. wikipedia.orgucc.ie These cases typically involve reactions of certain alkylides, like ethylidenetriphenylphosphorane, with aromatic aldehydes. ucc.ieucc.ie

For the ylide derived from this compound, the potential for stereochemical drift exists, particularly in reactions with certain aldehydes and at temperatures where the oxaphosphetane decomposition begins. ucc.ie If the rate of reversion of the cis-oxaphosphetane to the starting materials is competitive with its decomposition to the (Z)-alkene, an erosion of the expected (Z)-selectivity will be observed, leading to an increased proportion of the (E)-alkene. ucc.ie Variable-temperature NMR spectroscopy is a key technique used to study this effect by monitoring the ratio of oxaphosphetane diastereomers and comparing it to the final alkene isomer ratio at different temperatures. ucc.ie

Modified Wittig Variants Utilizing this compound

The Horner-Wadsworth-Emmons (HWE) reaction is a significant modification of the Wittig olefination that utilizes phosphonate (B1237965) carbanions (phosphonate-stabilized ylides) instead of phosphonium ylides. wikipedia.orgnrochemistry.com Therefore, this compound is not directly used in the HWE reaction itself. The HWE reaction is an alternative pathway to alkenes, distinguished by its reagents and typical stereochemical outcome. organic-chemistry.org

Key features of the HWE reaction include:

Reagent: It employs a phosphonate ester, which is deprotonated with a base to form a nucleophilic carbanion. wikipedia.org

Selectivity: The HWE reaction with stabilized phosphonate carbanions almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com This is in contrast to the (Z)-selectivity of non-stabilized Wittig reagents.

Byproduct: The phosphorus-containing byproduct is a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup, often simplifying purification compared to the removal of triphenylphosphine oxide from Wittig reactions. wikipedia.orgtcichemicals.com

While not a direct transformation of this compound, the HWE reaction represents a major strategic alternative for olefination. To create a cyclopentylidene moiety via an HWE-type reaction, one would need to synthesize the corresponding diethyl (cyclopentyl)phosphonate and react it with a carbonyl compound.

The Aza-Wittig reaction is a powerful method for synthesizing imines through the reaction of an iminophosphorane with an aldehyde or ketone. wikipedia.orgchem-station.com The mechanism is analogous to the Wittig reaction, involving a [2+2] cycloaddition to form an oxazaphosphetidine intermediate, which then collapses to an imine and triphenylphosphine oxide. mdpi.com

This compound can be considered a precursor for reagents used in the Aza-Wittig reaction. The triphenylphosphine (PPh₃) required to generate the key iminophosphorane intermediate can be obtained either by reducing the phosphonium salt or, more practically, by utilizing the triphenylphosphine oxide byproduct generated from a prior Wittig reaction and reducing it back to triphenylphosphine.

The typical generation of the iminophosphorane involves the Staudinger reaction, where triphenylphosphine reacts with an organic azide (B81097) (R-N₃) to produce the iminophosphorane (Ph₃P=NR) and dinitrogen gas. chem-station.comnih.gov This reagent then undergoes the Aza-Wittig reaction with a carbonyl compound. nih.gov Therefore, while the cyclopentyl group is not part of the final Aza-Wittig reagent, the phosphonium salt is chemically linked to the necessary phosphine precursors. The scope of the Aza-Wittig reaction is broad, extending to reactions with isocyanates and carbon dioxide to form carbodiimides and isocyanates, respectively. wikipedia.org

Olefination Reactions Involving this compound with Activated Alkyl Halides

Beyond the classical Wittig reaction with carbonyl compounds, phosphonium salts like this compound can participate in non-Wittig olefination pathways. One such pathway involves the reaction with activated alkyl halides in the presence of a base. researchgate.net In this transformation, the phosphonium salt does not form a standard ylide that attacks a carbonyl. Instead, it engages in a coupling reaction with the activated halide to generate an alkene.

Research has demonstrated a base-promoted olefination reaction between alkylphosphonium salts and activated alkyl halides, such as benzyl (B1604629) chlorides. researchgate.net These reactions proceed with excellent E-selectivity. A key distinction from the Wittig reaction is that the main phosphorus byproduct is triphenylphosphine (PPh₃), not triphenylphosphine oxide (Ph₃PO). This is advantageous as the triphenylphosphine can be directly recycled to synthesize new phosphonium salts. researchgate.net

The mechanism likely involves the formation of a phosphonium ylide, which then reacts as a nucleophile with the activated alkyl halide. Subsequent elimination steps lead to the formation of the alkene, PPh₃, and salt byproducts. The "activation" of the alkyl halide, typically by an adjacent electron-withdrawing group or an aryl group, is crucial for the reaction to proceed efficiently.

| Phosphonium Salt | Activated Alkyl Halide | Base | Expected Alkene Product (E-selective) | Reference Reaction Type |

|---|---|---|---|---|

| This compound | Benzyl chloride | CsF / NaH | (E)-Cyclopentylidenemethylbenzene | researchgate.net |

| This compound | Methyl 2-bromoacetate | Strong Base | Methyl 2-cyclopentylideneacetate | researchgate.net |

Scope and Limitations of Non-Wittig Olefination Pathways

The scope of the olefination reaction between phosphonium salts and activated alkyl halides is primarily defined by the nature of the halide component. The reaction is most effective with alkyl halides that possess an "activating" group, which stabilizes the transition states involved in the reaction.

Scope:

Benzylic Halides: Benzyl chlorides and bromides are suitable substrates, leading to the formation of stilbene-type products with high E-selectivity. researchgate.net

α-Halo Carbonyls: Alkyl halides with an adjacent carbonyl group (e.g., α-bromo esters or ketones) are activated towards nucleophilic attack and can participate in these reactions.

Allylic Halides: Allylic systems can also be used, providing a route to 1,3-dienes.

Limitations:

Non-activated Halides: The reaction is generally not applicable to simple, non-activated alkyl halides (e.g., ethyl bromide or propyl chloride). These substrates lack the necessary electronic activation for the reaction to proceed under these conditions.

Steric Hindrance: Highly sterically hindered phosphonium salts or alkyl halides may react slowly or not at all, limiting the structural complexity of the resulting alkene.

Byproduct Formation: While the formation of recyclable triphenylphosphine is an advantage, other side reactions can occur, potentially complicating purification.

Competition with Wittig: This pathway must be considered in the context of the more general and widely used Wittig reaction. The non-Wittig olefination is a specialized method for specific substrate combinations, whereas the Wittig reaction offers a broader route to alkenes from a vast array of aldehydes and ketones. wikipedia.org

Mechanistic Probes for Alkene Formation via E2 Elimination Pathways

The bimolecular elimination (E2) reaction is a concerted process in which a base removes a proton and a leaving group departs simultaneously, leading to the formation of a double bond. pressbooks.pub this compound, with its bulky triphenylphosphine leaving group and hydrogens on the adjacent carbon atoms, presents an interesting case for studying the stereochemical and kinetic aspects of E2 reactions.

A key feature of the E2 mechanism is the requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. pressbooks.publibretexts.org In the case of this compound, this translates to the hydrogen and the triphenylphosphonium group being in a trans-diaxial orientation in a chair-like conformation of the cyclopentyl ring. This stereochemical constraint dictates the regioselectivity and stereoselectivity of the resulting alkene.

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. libretexts.orglibretexts.org By replacing a β-hydrogen with deuterium, a primary kinetic isotope effect (kH/kD > 1) is expected if the C-H bond is broken in the rate-determining step, which is characteristic of a concerted E2 reaction. pressbooks.pubprinceton.edu For this compound, a significant primary KIE upon deuteration at the β-position would provide strong evidence for an E2 pathway. The magnitude of the KIE can also offer insights into the nature of the transition state. princeton.edu

Below is a hypothetical data table illustrating the expected outcomes from an E2 elimination study on this compound and its deuterated analog.

| Substrate | Base | Solvent | Temperature (°C) | Major Alkene Product | kH/kD |

| This compound | NaOEt | EtOH | 78 | Cyclopentene | \multirow{2}{*}{6.8} |

| 2-Deutero-cyclopentyltriphenylphosphonium bromide | NaOEt | EtOH | 78 | Cyclopentene-d1 |

Other Reactive Transformations of this compound

Beyond its potential role in E2 elimination studies, this compound undergoes several other important reactive transformations.

One of the most prominent reactions of phosphonium salts is the Wittig reaction . wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phosphonium salt with a strong base to form a phosphonium ylide. This ylide then reacts with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. libretexts.orglumenlearning.com The reaction with a sterically hindered ketone like camphor (B46023) can be challenging but is possible with highly reactive ylides. libretexts.org

The hydrolysis of phosphonium salts is another significant transformation. The mechanism of hydrolysis can be complex and is influenced by the reaction medium. chemistryviews.orgrsc.org In alkaline conditions, hydrolysis typically proceeds through a pentacovalent phosphorane intermediate. ucc.ie The stereochemical outcome at the phosphorus center can vary depending on the reaction conditions, with either retention or inversion of configuration being possible.

Thermal decomposition of phosphonium salts can also lead to various products. The decomposition of n-alkyltriphenylphosphonium salts in the presence of a base can yield an alkyldiphenylphosphine and an alkyl phenyl ether. rsc.orgrsc.org The initial step in the thermolysis of some triphenylphosphonium alkyl ester bromides involves the attack of the bromide ion on an alkyl group to form an ylide and an alkyl halide. researchgate.netuchile.cl

The following table summarizes the products of the thermal decomposition of a related phosphonium salt, which provides insight into potential decomposition pathways for this compound.

| Phosphonium Salt | Conditions | Major Products | Reference |

| Ethyltriphenylphosphonium bromide | 225°C, neat | Ethylene, Triphenylphosphine oxide, Methyltriphenylphosphonium bromide | researchgate.net |

| Isopropyltriphenylphosphonium bromide | 225°C, neat | Propene, Triphenylphosphine oxide, Methyltriphenylphosphonium bromide | researchgate.net |

Applications of Cyclopentyltriphenylphosphonium Bromide in Advanced Organic Synthesis

Stereoselective Formation of Alkenes and Substituted Olefins

The most prominent application of cyclopentyltriphenylphosphonium bromide is in the Wittig reaction, a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org This reaction is highly valued in organic synthesis because it forms the double bond at a precisely controlled location, which is a significant advantage over other methods like alcohol dehydration that can produce mixtures of isomers. libretexts.orglibretexts.org

The process begins with the deprotonation of this compound by a strong base, such as butyllithium (B86547) or sodium hydride, to form the corresponding phosphorus ylide, also known as a Wittig reagent. libretexts.orgorgsyn.org This ylide is a key intermediate, featuring a nucleophilic carbon atom that attacks the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com The initial attack leads to a dipolar species called a betaine (B1666868), which then forms a four-membered ring intermediate known as an oxaphosphetane. libretexts.org This intermediate rapidly decomposes to yield the final alkene product and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.comlibretexts.org

The stereoselectivity of the Wittig reaction, meaning the preference for forming either the (Z)- or (E)-isomer of the alkene, depends on the nature of the ylide and the reaction conditions. While some Wittig reactions can be highly stereoselective, the use of simple, non-stabilized ylides like the one derived from this compound often results in a mixture of (Z) and (E) isomers. nih.gov For instance, in a related synthesis, the reaction of various aldehydes with (cyclopropylmethyl)triphenylphosphonium bromide produced a mixture of both Z and E isomers of the resulting alkenyl cyclopropanes. nih.gov The exact ratio of these isomers can sometimes be influenced by the choice of solvent and base.

A typical reaction sequence is demonstrated in the synthesis of methylenecyclohexane, where triphenylmethylphosphonium bromide is treated with a base to form the ylide, which then reacts with cyclohexanone. orgsyn.org This highlights the general utility of phosphonium (B103445) salts in creating exocyclic double bonds, a common structural motif in organic molecules.

Table 1: Wittig Reaction Overview

| Feature | Description |

| Reactants | Aldehyde or Ketone, Phosphorus Ylide (from Phosphonium Salt) udel.edu |

| Reagent | This compound |

| Key Intermediate | Oxaphosphetane libretexts.org |

| Products | Alkene, Triphenylphosphine Oxide libretexts.org |

| Advantage | Precise placement of the carbon-carbon double bond libretexts.org |

Synthetic Strategies for Complex Molecule Construction Utilizing this compound

The reliability of the Wittig reaction makes phosphonium salts like this compound valuable tools in multi-step syntheses of complex and biologically important molecules.

Chiral building blocks are essential starting materials for the enantioselective synthesis of pharmaceuticals and other bioactive compounds. rsc.orgresearchgate.net The synthesis of these blocks often involves creating specific stereocenters. While this compound itself is not chiral, it can be used to introduce a cyclopentylidene moiety into a molecule that already contains chiral centers or is later subjected to chiral transformations.

For example, a key strategy in synthesizing polyketide natural products involves the iterative use of a chiral diphenylphosphane oxide building block in a Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction. uni-wuppertal.de This approach allows for the controlled installation of stereogenic centers. Similarly, this compound can be employed to react with a chiral aldehyde or ketone, extending a carbon chain without disturbing existing stereocenters, thereby creating a more complex chiral intermediate. The synthesis of cyclopentenyl carbocyclic nucleosides, for instance, relies on the creation of key chiral cyclopentene-based intermediates. rsc.org

The total synthesis of natural products is a field that showcases the power of modern synthetic methods. The Wittig reaction is a frequently used carbon-carbon bond-forming reaction in these complex synthetic routes. masterorganicchemistry.com For example, the total synthesis of (−)-cyclopamine, a steroidal alkaloid, involved 16 steps and utilized a variety of modern synthetic reactions to construct its intricate, multi-ring structure. nih.gov Although this specific synthesis did not use this compound, it exemplifies the type of complex challenge where such a reagent would be applicable for introducing a specific unsaturated five-membered ring.

The utility of the Wittig reaction in total synthesis stems from its functional group tolerance and predictable regioselectivity. It allows for the connection of complex molecular fragments at late stages of a synthesis, a strategy known as a convergent approach. nih.gov This makes it a vital tool for creating a wide array of bioactive compounds, including antimalarial agents like Bastimolide B and antithrombotic molecules like Tetrafibricin. uni-wuppertal.de

Catalytic Roles of Phosphonium Salts Derived from this compound

Beyond their stoichiometric use in the Wittig reaction, phosphonium salts are central to several catalytic processes that are fundamental to green and sustainable chemistry.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase). rsc.org Quaternary phosphonium salts, like this compound, can function as phase-transfer catalysts. rsc.org The phosphonium cation is lipophilic due to the phenyl and cyclopentyl groups, allowing it to dissolve in the organic phase. Simultaneously, its positive charge enables it to pair with an anion (e.g., a nucleophile like hydroxide (B78521) or cyanide) from the aqueous phase.

This ion pair can then travel into the organic phase, where the anion, now poorly solvated, becomes highly reactive and can react with the organic substrate. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle. This method avoids the need for harsh conditions or expensive, anhydrous, or polar aprotic solvents. PTC has been successfully applied to a wide range of transformations, including stereospecific glycosidations where peracetylated α-glycobiosyl bromides were converted into thioglycosides with high yields and stereocontrol. thieme-connect.de

Table 2: Phase-Transfer Catalysis Mechanism

| Step | Process | Location |

| 1 | Anion exchange between phosphonium bromide and aqueous reactant. | Interface |

| 2 | Transport of the phosphonium-reactant ion pair. | Aqueous to Organic Phase |

| 3 | Reaction of the transported anion with the organic substrate. | Organic Phase |

| 4 | Regeneration of the catalyst. | Organic to Aqueous Phase |

Asymmetric organocatalysis is a subfield of catalysis that uses small, chiral organic molecules to catalyze enantioselective reactions. nih.govrsc.org While this compound is achiral, it serves as a structural template for the design of chiral phosphonium salt catalysts. By replacing the achiral cyclopentyl or phenyl groups with chiral moieties, such as those derived from binaphthyl scaffolds (BINOL), chemists have developed powerful asymmetric catalysts. researchgate.netnih.gov

These chiral phosphonium salts have proven effective as phase-transfer catalysts for a variety of asymmetric transformations, including alkylations, Michael additions, and aminations. rsc.orgnih.gov The catalyst forms a chiral ion pair with a prochiral nucleophile. The specific three-dimensional structure of the chiral catalyst directs the approach of the nucleophile to the electrophile, favoring the formation of one enantiomer of the product over the other. nih.gov This approach provides a versatile and environmentally benign method for synthesizing optically pure compounds, which is a critical goal in drug discovery and development. nih.govresearchgate.net

Asymmetric Organocatalysis Utilizing Chiral Phosphonium Salts

Enantioselective Transformations

Enantioselective transformations are a cornerstone of modern synthetic chemistry, enabling the synthesis of complex chiral molecules. The use of phosphonium salts in this area is dominated by structures that are inherently chiral. magtech.com.cnrsc.org Catalysts designed with specific chiral backbones, such as those derived from binaphthyl scaffolds or amino acids, have shown high efficiency and stereoselectivity in numerous asymmetric reactions. chinesechemsoc.org These catalysts function by forming a chiral ion pair with a reactant, which then guides the subsequent transformation to produce an enantioenriched product. chinesechemsoc.org

As an achiral salt, this compound does not function as a catalyst in enantioselective transformations. Its utility is found in reactions where stereocontrol of this nature is not the primary objective. For instance, it is used as a standard reagent in Wittig olefinations for the synthesis of various compounds where the creation of a cyclopentylidene double bond is required. patentcut.comgoogle.comgoogleapis.com While stereoisomers can be formed in these reactions (as E/Z isomers of the resulting alkene), this is different from enantioselectivity, which requires the selective formation of one of two mirror-image isomers. Achieving enantioselectivity in a Wittig-type reaction requires specific strategies, such as using a chiral phosphonium ylide or a chiral catalyst system, neither of which applies to the standard use of this compound. organic-chemistry.orgnih.gov

Polymer-Supported Phosphonium Reagents and Their Synthetic Utility

Immobilizing reagents on a solid support represents a significant advancement in synthetic chemistry, merging the benefits of homogeneous and heterogeneous catalysis. Polymer-supported phosphonium salts are a prime example of this strategy, where the phosphonium cation is covalently attached to a polymer backbone, such as polystyrene. magtech.com.cnrsc.org This approach offers considerable synthetic utility.

The primary advantages of using polymer-supported phosphonium reagents include:

Simplified Purification: The supported reagent and any by-products (like the phosphine (B1218219) oxide generated in a Wittig reaction) can be easily removed from the reaction mixture by simple filtration. This eliminates the need for complex and often tedious chromatographic purification steps.

Application as Traceless Supports: Polymer-bound phosphonium salts can serve as "traceless linkers" in solid-phase synthesis. chinesechemsoc.org A molecule can be attached to the support via the phosphorus atom, undergo several synthetic transformations, and then be cleaved from the support, leaving no trace of the linker on the final product. chinesechemsoc.org

Use in Automated and Flow Synthesis: The solid-phase nature of these reagents makes them highly suitable for use in automated synthesizers and continuous flow reactors, enabling high-throughput chemistry and process optimization.

Although specific research detailing the immobilization of this compound is not extensively documented, the established methodologies for creating polymer-supported phosphonium salts are directly applicable. For example, triphenylphosphine can be grafted onto a Merrifield resin (chloromethylated polystyrene), followed by quaternization with cyclopentyl bromide to yield the desired polymer-supported reagent. This heterogenized version could then be used in applications like Wittig reactions or as a phase-transfer catalyst, retaining the inherent reactivity of the phosphonium group while gaining the significant practical advantages of a solid-supported system. chinesechemsoc.org

Green Chemistry Aspects and Sustainable Applications

In recent years, the principles of green chemistry have guided the development of more environmentally benign chemical processes. This compound has found a notable application in this domain as a sustainable corrosion inhibitor. researchgate.net Research has demonstrated its effectiveness in protecting mild steel from corrosion in acidic environments, such as 0.5 M H₂SO₄. researchgate.net

This application is considered sustainable because it helps extend the lifespan of metallic materials, reducing waste and the economic and environmental costs associated with corrosion. Studies have shown that this compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. researchgate.net Its adsorption on the metal surface follows the Langmuir adsorption isotherm, indicating the formation of a protective monolayer that shields the steel from the corrosive medium. researchgate.net

The performance of this compound as a corrosion inhibitor is significant, achieving high protection efficiency.

Table 1: Corrosion Inhibition Efficiency of this compound

| Concentration (M) | Protection Potential (%) | Reference |

|---|

This interactive table summarizes the documented protection efficiency of this compound on mild steel in a 0.5 M H₂SO₄ solution.

Furthermore, the concept of immobilizing this compound on a polymer support, as discussed in section 4.4, aligns strongly with green chemistry principles. magtech.com.cn The ability to recycle the reagent reduces chemical waste and improves atom economy. magtech.com.cn Using a heterogeneous catalyst or reagent also minimizes the use of potentially hazardous solvents often required for product purification in homogeneous systems. magtech.com.cn The development of such polymer-supported phosphonium salts for reactions like the cycloaddition of CO₂ to epoxides to form valuable cyclic carbonates exemplifies a green application, turning a greenhouse gas into a useful chemical feedstock. magtech.com.cn

Theoretical and Computational Studies on Cyclopentyltriphenylphosphonium Bromide

Density Functional Theory (DFT) Investigations of Reactivity and Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for studying the reactivity of phosphonium (B103445) salts, including their role in well-known chemical transformations like the Wittig reaction.

DFT calculations are instrumental in elucidating the mechanisms of reactions involving phosphonium salts by mapping out the potential energy surface. This involves calculating the energies of reactants, intermediates, transition states, and products.

The Wittig reaction, a cornerstone of organic synthesis for creating alkenes, proceeds via the reaction of a phosphorus ylide (formed by deprotonating a phosphonium salt) with a carbonyl compound. DFT studies on analogous systems have been crucial in resolving mechanistic debates, particularly concerning the nature of the intermediates. illinois.educhem-station.com The reaction is understood to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate. chem-station.comacs.org

Energy Profile of a Model Wittig Reaction: The Gibbs free energy profile for the reaction can be calculated to understand the feasibility and kinetics of each step. For instance, in a model system involving a phosphonium ylide and a carbonyl, DFT can determine the activation energy barriers for the formation of the oxaphosphetane and its subsequent decomposition to the final alkene and phosphine (B1218219) oxide products. illinois.eduacs.org These energy profiles are critical for predicting reaction rates and stereochemical outcomes (E/Z selectivity). chem-station.com

Reactants to Intermediate: The initial step is the formation of a van der Waals complex, followed by the cycloaddition to yield the oxaphosphetane. DFT calculations show this step can have a relatively low energy barrier. acs.org

Transition State Analysis: The geometry of the transition state leading to the oxaphosphetane is a key determinant of stereoselectivity. By locating and analyzing the transition state structures for the formation of cis and trans oxaphosphetanes, researchers can predict which alkene isomer will be favored. researchgate.net

Intermediate to Products: The decomposition of the oxaphosphetane is typically the rate-determining step and is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct. chem-station.com

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Reference Insight |

|---|---|---|---|

| Ylide + Aldehyde → Oxaphosphetane | [2+2] cycloaddition forming the four-membered ring intermediate. | ~5-15 | Generally a low barrier, influencing stereoselectivity. illinois.eduacs.org |

| Oxaphosphetane → Alkene + Ph₃PO | Decomposition of the intermediate to final products. | ~15-25 | Often the rate-determining step, driven by P=O bond formation. chem-station.com |

DFT is also used to analyze the electronic properties of molecules, providing insights into bonding, charge distribution, and reactivity sites. For phosphonium salts and their corresponding ylides, this analysis is key to understanding their behavior.

Charge Distribution: In the phosphonium cation, the positive charge is formally on the phosphorus atom. However, DFT calculations combined with methods like Natural Bond Orbital (NBO) analysis can reveal the actual charge distribution, showing delocalization onto the adjacent phenyl and cyclopentyl groups. nih.gov In the corresponding ylide, analysis shows significant negative charge on the α-carbon, which explains its nucleophilicity. nih.govepfl.ch

Bonding in Ylides: The nature of the phosphorus-carbon bond in the ylide (the P=C bond) has been a subject of extensive study. Topological analysis of the electron density, derived from experimental data and DFT calculations, reveals a bond with both covalent and significant ionic character. rsc.org This dual nature explains the reactivity of ylides as zwitterionic species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For the ylide derived from this compound, the HOMO would be localized on the nucleophilic carbon atom, while for an electrophile (like an aldehyde), the LUMO would be on the carbonyl carbon. The interaction between these orbitals governs the initial step of the Wittig reaction. The electrostatic potential surface (EPS) can also be calculated to visualize electron-rich and electron-poor regions of the molecule, identifying likely sites for nucleophilic or electrophilic attack. chinesechemsoc.org

Molecular Dynamics (MD) Simulations of this compound Systems

While DFT focuses on the static, electronic properties of individual or small groups of molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of larger systems. MD simulates the motion of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and behavior in solution.

In condensed phases (solution or solid state), the interactions between phosphonium cations and their counter-ions (bromide, in this case), as well as with solvent molecules, are critical. MD simulations, using classical force fields, can model these interactions.

Ion Pairing and Aggregation: In solution, the cyclopentyltriphenylphosphonium cation and the bromide anion will not be fully dissociated. MD simulations can quantify the extent of ion pairing and the formation of larger aggregates. Studies on other phosphonium salts have shown that they can form nanometric, salt-rich domains even in aqueous solutions, a behavior driven by the hydrophobic nature of the alkyl/aryl groups and the ionic interactions. rsc.orgmdpi.com

| Interaction Type | Description | Significance | Relevant Findings |

|---|---|---|---|

| Cation-Anion Electrostatic | Coulombic attraction between the P⁺ center and the Br⁻ anion. | Primary force driving ion pairing and lattice energy. | Simulations show a high degree of interaction, influenced by the solvent. nsf.gov |

| C-H···π Interactions | Weak hydrogen bonds between C-H groups and the π-systems of the phenyl rings. | Contributes to the specific conformation and packing in the crystal. | Identified as a significant factor in the self-assembly of aryl phosphonium salts. hw.ac.uk |

| Hydrophobic Interactions | Tendency of the nonpolar cyclopentyl and phenyl groups to aggregate in polar solvents. | Drives the formation of larger clusters or micelles in solution. | Phosphonium salts with long alkyl chains exhibit microheterogeneity and form aggregates. mdpi.com |

| Phenyl Embrace | An attractive, interlocking arrangement of multiple phenyl groups from adjacent cations. | A dominant factor in the crystal supramolecularity of triphenylphosphonium salts. hw.ac.uk | The fourfold/quadruple phenyl embrace is a common motif. hw.ac.uk |

The choice of solvent can profoundly influence the rate and outcome of a chemical reaction. MD simulations are an excellent tool for understanding these effects at a microscopic level. nih.gov

Differential Solvation: A solvent can stabilize reactants, transition states, and products to different extents. For the formation of a phosphorus ylide from this compound, a polar aprotic solvent would be effective. MD simulations can model the solvation shell around the phosphonium salt and illustrate how solvent molecules organize to stabilize the charged species.

Quantitative Structure-Activity Relationships (QSAR) in Phosphonium Salt Chemistry

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govspu.edu.sy While often used in drug discovery, QSAR can be applied to any set of compounds where a property can be correlated with structural or physicochemical descriptors.

For phosphonium salts, QSAR studies have primarily focused on predicting their antimicrobial and antifungal activities, as these compounds are known to be effective biocides. nih.govox.ac.uknih.gov A hypothetical QSAR study on a series of phosphonium salts including this compound would involve the following steps:

Data Set Assembly: A series of phosphonium salts with varying alkyl or aryl substituents would be synthesized, and their biological activity (e.g., minimum inhibitory concentration against a bacterial strain) would be measured experimentally. nih.gov

Descriptor Calculation: For each compound in the series, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties:

Topological Descriptors: Describe atomic connectivity (e.g., branching indices).

Geometric Descriptors: Relate to the 3D shape of the molecule (e.g., molecular surface area, volume).

Electronic Descriptors: Describe charge distribution, dipole moment, and orbital energies (often calculated using quantum chemistry).

Hydrophobic Descriptors: Quantify hydrophobicity, such as the logarithm of the partition coefficient (logP).

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that best correlates the calculated descriptors with the observed biological activity. nih.gov The goal is to create a predictive model. Biological Activity = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ...

Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is not a result of chance correlation. nih.gov

QSAR models for phosphonium salts have shown that their antimicrobial activity is often influenced by steric and geometric factors, which affect their ability to interact with and disrupt cell membranes. nih.govnih.gov

Prediction of Stereochemical Outcomes and Selectivity Rationalization

Theoretical and computational chemistry have become indispensable tools for elucidating reaction mechanisms and predicting the stereochemical outcomes of chemical reactions. In the context of the Wittig reaction involving organophosphorus compounds like this compound, computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the factors governing selectivity. These studies help rationalize why a particular stereoisomer (E or Z) of the resulting alkene is favored by analyzing the transition state energies and geometries of the reaction pathway.

The stereochemical course of the Wittig reaction is primarily determined during the formation of the oxaphosphetane intermediate. The relative energies of the diastereomeric transition states leading to the syn and anti oxaphosphetanes dictate the final Z/E ratio of the alkene product. For non-stabilized ylides, such as the one derived from this compound, the reaction is typically under kinetic control, and the formation of the oxaphosphetane is irreversible or quasi-irreversible.

Computational models have shown that the geometry of the transition state—whether it is a puckered or planar four-membered ring—is critical. nih.govfigshare.comresearchgate.net The interplay of steric interactions between the substituents on the ylide (the cyclopentyl and phenyl groups) and the substituents on the carbonyl reactant in these transition states is the key to understanding selectivity.

A pertinent computational investigation into the Wittig reaction of cyclic ketones with a phosphorus ylide, conducted at the B3LYP/6-31G** level of theory, offers valuable data that can be extrapolated to understand the behavior of a cyclopentyl-substituted ylide. nih.govresearchgate.net This study examined the reaction between various cyclic ketones, including cyclopentanone (B42830), and a simple ylide. nih.govresearchgate.net It located two transition states (TS1 and TS2) corresponding to the formation and decomposition of the oxaphosphetane intermediate (OP), respectively. nih.govresearchgate.net

The calculated activation energy for the initial formation of the oxaphosphetane (TS1) provides a direct measure of the kinetic barrier. The study revealed that the activation energy for cyclopentanone was the highest among the cyclic ketones tested, indicating it is the least reactive. nih.govresearchgate.net

The table below summarizes the calculated activation barriers for the reaction of a phosphorus ylide with various cyclic ketones.

Table 1: Calculated Activation Energy Barriers for Oxaphosphetane Formation (TS1)

| Reactant | Activation Energy (kcal/mol) |

|---|---|

| Cyclopropanone | -4.97 |

| Cyclobutanone | 0.30 |

| Cyclopentanone | 3.60 |

Data sourced from computational studies at the B3LYP/6-31G** level of theory. nih.govresearchgate.net

This data highlights the significant influence of the ring size on the reactivity, which is attributed to factors like angle strain. researchgate.net When considering the reverse scenario—a cyclopentyl group on the ylide reacting with an aldehyde—similar steric and conformational constraints imposed by the cyclopentyl ring would be expected to influence the transition state energies. The cyclopentyl group is not planar and exists in various puckered conformations (envelope and twist). These conformations would play a crucial role in the steric interactions within the transition state leading to the oxaphosphetane.

Further analysis from the computational study identified two oxaphosphetane intermediates, OP1 and OP2, which can interconvert through pseudorotation. nih.govresearchgate.net The relative energies of these intermediates and the transition states connecting them provide a detailed map of the potential energy surface.

Table 2: Relative Energies of Stationary Points in the Wittig Reaction of Cyclopentanone

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.00 |

| Reactant Complex (RC) | -6.65 |

| Transition State 1 (TS1) | 3.60 |

| Oxaphosphetane 1 (OP1) | -22.51 |

| Oxaphosphetane 2 (OP2) | -23.89 |

| Transition State 2 (TS2) | 3.84 |

| Product Complex (PC) | -33.95 |

Energies are relative to the separated reactants and calculated at the B3LYP/6-31G** level. researchgate.net

The rationalization of stereoselectivity arises from comparing the energies of the different pathways. For a non-stabilized ylide derived from this compound, the reaction generally favors the formation of the Z-alkene. Computational models explain this by showing that the transition state leading to the syn oxaphosphetane (which decomposes to the Z-alkene) is lower in energy. nih.govresearchgate.net This is because in a puckered transition state, the bulky cyclopentyl group can orient itself in a pseudo-equatorial position, minimizing steric clash with the aldehyde's substituent, which occupies a pseudo-axial position. nih.gov Conversely, the transition state leading to the E-alkene would involve more significant steric repulsion, making it energetically less favorable.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced Cyclopentyltriphenylphosphonium Bromide Analogs with Tuned Reactivity

The classic structure of this compound serves as a foundational scaffold for the design and synthesis of a new generation of analogs with finely tuned reactivity. Researchers are actively exploring modifications to both the phosphonium (B103445) cation and the cyclopentyl group to influence the compound's steric and electronic properties.

One key area of focus is the modification of the triphenylphosphine (B44618) moiety. By introducing electron-donating or electron-withdrawing substituents onto the phenyl rings, the stability and reactivity of the corresponding ylide in Wittig-type reactions can be precisely controlled. For instance, electron-withdrawing groups can stabilize the ylide, often leading to higher E-selectivity in alkene synthesis, while electron-donating groups can increase the ylide's reactivity. mdpi.com The synthesis of these advanced analogs typically follows the quaternization of a substituted triphenylphosphine with a cyclopentyl halide. uef.fi

Furthermore, the cyclopentyl ring itself is a target for functionalization. The introduction of various functional groups onto the cyclopentyl backbone can lead to phosphonium salts with novel properties and applications. For example, the synthesis of cyclopentadienyl (B1206354) tricarbonylmetal complexes showcases the potential for creating organometallic analogs for applications in medical imaging. beilstein-journals.org The synthetic strategies to achieve these functionalized analogs are diverse and can involve multi-step sequences, starting from functionalized cyclopentane (B165970) precursors.

The development of synthetic protocols for creating novel phosphonium salts is an active area of research. For instance, methods for synthesizing thiophosphonium salts through the direct coupling of thiols, aldehydes, and triphenylphosphine have been reported, opening avenues for new types of phosphonium salt building blocks. rsc.org These approaches could be adapted to create cyclopentyl-containing thiophosphonium analogs.

A summary of strategies for tuning the reactivity of phosphonium salts is presented in the table below:

| Modification Strategy | Effect on Reactivity | Potential Application |

| Substitution on Phenyl Rings | Alters ylide stability and stereoselectivity | Fine-tuning of Wittig reactions |

| Functionalization of Cyclopentyl Ring | Introduces new chemical handles and properties | Development of novel catalysts and materials |

| Variation of the Anion | Influences solubility and reactivity | Optimization of reaction conditions |

| Synthesis of Thiophosphonium Analogs | Creates new class of phosphonium reagents | Novel C-S bond forming reactions |

Exploration of Novel Catalytic and Reagent Applications Beyond Olefination

While this compound is a well-established reagent for olefination reactions, its potential as a catalyst and reagent in other transformations is a burgeoning field of study. The phosphonium salt's unique properties are being leveraged in a variety of novel applications.

One of the most promising areas is its use as a phase-transfer catalyst. gctlc.org The lipophilic nature of the triphenylphosphonium cation allows it to transport anions from an aqueous or solid phase into an organic phase, thereby facilitating reactions between immiscible reactants. This has been demonstrated in various reactions, including alkylations and cycloadditions. The development of phosphonium salt-based ionic liquids further expands their catalytic utility, offering a recyclable and often more thermally stable alternative to traditional volatile organic solvents. nih.govcapes.gov.br

Recent research has also explored the use of phosphonium salts as precursors to catalysts for a range of organic transformations. For example, palladium nanoparticles stabilized by sterically hindered phosphonium salts have shown high catalytic activity in Suzuki cross-coupling reactions. scientificupdate.com This opens the door to using cyclopentyl-substituted phosphonium salts to create novel catalyst systems with unique steric and electronic properties.

Furthermore, phosphonium salts are being investigated as reagents for C-C and C-X (where X is a heteroatom) bond-forming reactions beyond the Wittig reaction. For instance, the direct use of phosphonium salts for the alkylation of p-quinols has been reported, proceeding through a betaine-type intermediate. mdpi.com Additionally, methods for the functionalization of the C–P bond in phosphonium salts are being developed, enabling the synthesis of a variety of organic molecules. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms